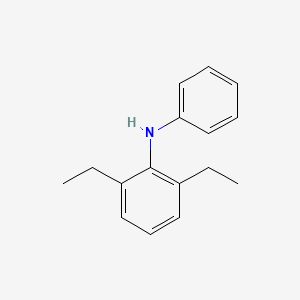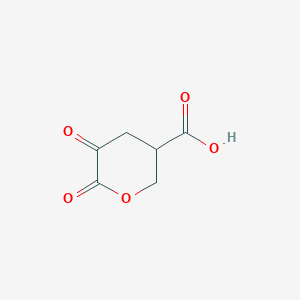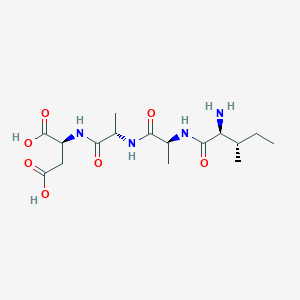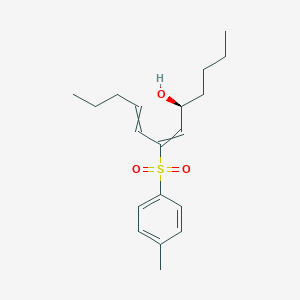![molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5](/img/structure/B12580626.png)
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological and medicinal importance. This compound is part of a broader class of pyrrolidine-based molecules that have shown significant potential in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of pyrrolidine with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparación Con Compuestos Similares
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine core structure but differ in their substituents and biological activities.
Conclusion
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring new therapeutic avenues. The ongoing research on this compound and its derivatives continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Propiedades
Número CAS |
613660-90-5 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3 |
Clave InChI |
NIBBCWBWEWRHCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)




![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)


![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
